5-Bromo-2-methylnicotinic acid

描述

Nomenclature and Chemical Classification of 5-Bromo-2-methylnicotinic Acid

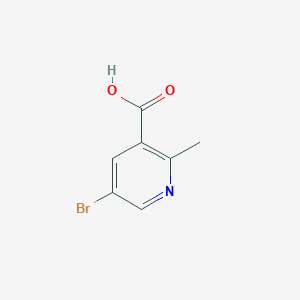

The systematic naming and classification of this compound are based on the IUPAC (International Union of Pure and Applied Chemistry) conventions. Its chemical structure consists of a pyridine (B92270) ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. The common name, this compound, is derived from its parent structure, nicotinic acid (pyridine-3-carboxylic acid).

Chemically, it is classified as a substituted pyridine carboxylic acid. The presence of the bromine atom also places it in the category of halogenated aromatic heterocycles. These classifications are crucial for understanding its reactivity and potential applications.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Systematic IUPAC Name | 5-bromo-2-methylpyridine-3-carboxylic acid sigmaaldrich.comclearsynth.com |

| Common Synonym | This compound sigmaaldrich.comclearsynth.com |

| CAS Number | 351003-02-6 sigmaaldrich.comclearsynth.comchemscene.comsigmaaldrich.com |

| Molecular Formula | C₇H₆BrNO₂ sigmaaldrich.comchemscene.com |

| Molecular Weight | 216.03 g/mol sigmaaldrich.comchemscene.com |

| InChI Key | WOVLKYARFQYAMN-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Physical Form | Solid, white to pale-yellow or brown sigmaaldrich.com |

| Melting Point | 226-230 °C sigmaaldrich.com |

| Purity | ≥97% sigmaaldrich.comsigmaaldrich.com |

Historical Context of Nicotinic Acid Derivatives in Research

Nicotinic acid, also known as niacin or vitamin B3, has a long and significant history in chemical and medical research. nih.govwikipedia.org Initially identified as a cure for pellagra, its importance expanded dramatically in the mid-20th century. nih.gov In 1955, research by Altschul and colleagues revealed that nicotinic acid possesses lipid-lowering properties, establishing it as the first drug of its kind for treating dyslipidemia. wikipedia.orgsci-hub.se

This discovery spurred extensive research into nicotinic acid and its derivatives to explore and enhance their therapeutic potential. nih.govresearchgate.net Scientists have synthesized and studied numerous derivatives by modifying the core pyridine ring and carboxylic acid group. These structural modifications aim to improve efficacy, selectivity, and pharmacokinetic profiles for various biological targets. nih.gov Over the decades, research has demonstrated that nicotinic acid derivatives exhibit a wide range of biological activities, leading to investigations into their use as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netbenthamscience.com The enduring interest in this class of compounds highlights their versatility and importance as a foundational scaffold in drug discovery. sci-hub.sebenthamscience.com

Significance of Brominated Pyridine Carboxylic Acids in Contemporary Chemistry

Brominated pyridine carboxylic acids represent a strategically important class of compounds in modern chemistry, particularly in the synthesis of functional molecules for medicine and materials science. The pyridine scaffold itself is a "privileged structure" in medicinal chemistry, frequently found in drugs approved by the FDA due to its ability to engage in various biological interactions. dovepress.comrsc.org

The introduction of a bromine atom onto the pyridine ring is a key synthetic strategy. Halogenated heterocycles are highly valued as versatile intermediates. The bromine substituent significantly influences the electronic properties of the pyridine ring and serves as a reactive handle for further chemical transformations. It is particularly useful in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which allow for the precise and efficient construction of complex molecular architectures. This synthetic flexibility enables chemists to systematically modify structures to optimize their biological activity or material properties.

Furthermore, the bromine atom can enhance a molecule's interaction with biological targets, potentially improving binding affinity and efficacy. The combination of the polar carboxylic acid group, which can participate in hydrogen bonding and coordinate with metal ions, and the reactive bromine atom makes brominated pyridine carboxylic acids powerful building blocks for creating novel compounds with tailored functions. dovepress.com Consequently, they are integral to research programs focused on discovering new pharmaceuticals and advanced materials.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVLKYARFQYAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593632 | |

| Record name | 5-Bromo-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-02-6 | |

| Record name | 5-Bromo-2-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Methylnicotinic Acid and Its Precursors

Strategies for Direct Synthesis of 5-Bromo-2-methylnicotinic Acid

A primary route to obtaining derivatives of this compound involves the direct manipulation of the carboxylic acid group, for instance, through esterification. This process can be optimized to produce high yields of the corresponding ester, a versatile intermediate for further chemical transformations.

Esterification Reactions in the Synthesis of this compound Ethyl Ester

The synthesis of this compound ethyl ester is a notable example of an esterification reaction. guidechem.com In this process, this compound is reacted with anhydrous ethanol (B145695), which serves as both the solvent and a reactant. guidechem.com The reaction is catalyzed by an acid, such as concentrated sulfuric acid, to facilitate the formation of the ester. guidechem.com The gradual heating of the reaction mixture and the distillation of ethanol are employed to remove the water generated during the reaction, thereby driving the equilibrium towards the formation of the desired product. guidechem.com

Role of Phase Transfer Catalysis in this compound Ester Synthesis

To enhance the efficiency of the esterification process, phase transfer catalysis is often employed. A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. guidechem.com In the synthesis of this compound ethyl ester, benzyltriethylammonium chloride (BTEAC) has been utilized as a phase transfer catalyst. guidechem.com The addition of a PTC can lead to a shorter reaction time, an increase in product yield, and a reduction in the amount of strong acid required. guidechem.com

Optimization of Reaction Conditions for Yield Enhancement in this compound Esterification

The optimization of reaction conditions is crucial for maximizing the yield of this compound ethyl ester. Key parameters that are manipulated include the molar ratio of reactants, the amount of catalyst, and the reaction temperature. For instance, a molar ratio of 1:17 for this compound to anhydrous ethanol has been found to be effective. guidechem.com Under specific conditions, including the use of 5.5 g of sulfuric acid and 0.3 g of a phase transfer catalyst for 0.04 mol of the carboxylic acid, and a reaction temperature of 105°C, an average yield of 82.6% has been reported. guidechem.com The gradual distillation of ethanol helps to maintain the forward momentum of the reaction. guidechem.com

Table 1: Optimized Reaction Conditions for the Esterification of this compound

| Parameter | Optimized Value |

| Molar Ratio (Carboxylic Acid:Ethanol) | 1:17 |

| Sulfuric Acid (for 0.04 mol of acid) | 5.5 g |

| Phase Transfer Catalyst (BTEAC) | 0.3 g |

| Reaction Temperature | 105°C |

| Average Yield | 82.6% |

Synthetic Routes via Bromination of Nicotinic Acid Derivatives

An alternative approach to the synthesis of this compound involves the direct bromination of a nicotinic acid derivative. This method relies on the principles of electrophilic aromatic substitution on the pyridine (B92270) ring, where the regioselectivity of the reaction is a key consideration.

Regioselective Bromination Techniques for Substituted Pyridines

The bromination of substituted pyridines is a well-established method for introducing a bromine atom onto the pyridine ring. The position of bromination is influenced by the nature and position of the existing substituents. Electron-donating groups, such as methyl groups, tend to activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups, like a carboxylic acid, deactivate the ring and direct incoming electrophiles to the meta position.

In the case of 2-methylnicotinic acid, the methyl group at the 2-position would favor substitution at the 3 and 5-positions, while the carboxylic acid at the 3-position would direct to the 5-position. Therefore, the 5-position is electronically favored for bromination. Various brominating agents can be employed, including bromine in the presence of a Lewis acid or N-bromosuccinimide (NBS).

Utilizing 2-Methylnicotinic Acid as a Starting Material

The synthesis of this compound can be envisioned to start from 2-methylnicotinic acid. The direct bromination of 2-methylnicotinic acid would be the most straightforward approach. Based on the electronic effects of the substituents, the bromine atom is expected to be introduced at the 5-position of the pyridine ring. The reaction would likely be carried out in the presence of a strong acid, such as sulfuric acid, to facilitate the electrophilic substitution.

A general procedure for the bromination of a similar compound, 2-methylbenzoic acid, involves dissolving it in concentrated sulfuric acid and adding bromine dropwise. chemicalbook.com A similar approach could be adapted for 2-methylnicotinic acid. After the reaction is complete, the product can be isolated by pouring the reaction mixture into ice water, which causes the precipitation of the solid this compound. chemicalbook.com Purification can then be achieved through recrystallization.

Comparison of Brominating Agents and their Selectivity

The synthesis of brominated pyridine derivatives, including precursors to this compound, is highly dependent on the choice of brominating agent and reaction conditions, which together dictate the regioselectivity of the halogenation. The pyridine ring is electron-deficient, making electrophilic aromatic substitution, such as bromination, challenging compared to benzene. Such reactions often require harsh conditions, like the use of elemental halides with strong Brønsted or Lewis acids at elevated temperatures. chemrxiv.orgnih.gov

N-Bromosuccinimide (NBS) is a widely used and highly selective brominating agent. daneshyari.com It serves as a convenient and economical source of bromine for both free radical substitution and electrophilic addition reactions. daneshyari.com In the context of substituted pyridines, the reaction pathway can be influenced by the solvent and temperature. Free radical bromination, which would target the methyl group of a precursor like 2-methylnicotinic acid, is favored by non-polar solvents (e.g., carbon tetrachloride) and high temperatures. Conversely, nuclear bromination (on the pyridine ring) is promoted by polar solvents and lower temperatures. daneshyari.com The nitrogen atom in the pyridine ring has a deactivating inductive effect, influencing the position of substitution. daneshyari.com

Elemental bromine (Br₂), often in the presence of a Lewis acid or in fuming sulfuric acid, is another common agent for brominating pyridine rings. nih.gov These methods are typically 3-selective, but can result in mixtures of regioisomers. chemrxiv.orgnih.gov For instance, the direct bromination of nicotinic acid hydrochloride in thionyl chloride requires high temperatures (150-170 °C) and can result in low yields. google.com The use of a Lewis acid catalyst, such as powdered iron, can improve the efficiency of bromination of nicotinic acid with bromine in thionyl chloride. google.com

More recent approaches have focused on developing reagents and methods for more selective halogenation under milder conditions. Phosphine-based reagents have been designed for the selective halogenation of pyridines. nih.gov Another strategy involves the activation of the pyridine ring as an N-oxide, which can then be regioselectively brominated at the C2-position using reagents like p-toluenesulfonic anhydride (B1165640) and tetrabutylammonium (B224687) bromide, avoiding harsh reagents like POBr₃. tcichemicals.com Additionally, methods utilizing Zincke imine intermediates have been developed for the 3-selective halogenation of a diverse range of pyridines. chemrxiv.orgnih.gov

Below is a comparative table of common brominating agents for pyridine systems.

| Brominating Agent | Typical Conditions | Selectivity/Remarks |

| N-Bromosuccinimide (NBS) | Non-polar solvent (e.g., CCl₄), radical initiator (e.g., AIBN) | Favors free-radical substitution on alkyl side chains. daneshyari.com |

| Polar solvent (e.g., acetonitrile), low temperature | Favors electrophilic substitution on the pyridine ring. daneshyari.com | |

| Elemental Bromine (Br₂) | Fuming H₂SO₄ or Lewis Acid (e.g., FeCl₃, AlCl₃) | Electrophilic substitution, often requires harsh conditions and can lead to mixtures. nih.govnih.gov |

| Br₂ in Thionyl Chloride | High temperature (110-120 °C), often with a Lewis acid catalyst | Used for direct bromination of nicotinic acids. google.com |

| Phosphine Reagents | Specific designed phosphines (e.g., PPh₃) with an oxidant | Can achieve high regioselectivity under milder conditions. nih.gov |

| Tetrabutylammonium Bromide | With an activator (e.g., p-toluenesulfonic anhydride) on pyridine N-oxides | High C2-selectivity under mild conditions. tcichemicals.com |

Alternative Preparative Approaches

A logical and common synthetic route to this compound involves the oxidation of the methyl group of 5-bromo-2-methylpyridine (B113479). This precursor is a key intermediate that can be synthesized through various methods. chemicalbook.comgoogle.com The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a standard transformation in organic synthesis.

One reported synthesis of 5-bromo-2-methylpyridine starts from 6-methylpyridine-3-ol. chemicalbook.com A more elaborate, multi-step synthesis begins with 5-nitro-2-chloropyridine. This compound undergoes a condensation reaction with the sodium salt of diethyl malonate, followed by decarboxylation under acidic conditions to yield 5-nitro-2-methylpyridine. The nitro group is then reduced to an amino group via catalytic hydrogenation (e.g., using a Pd/C catalyst) to form 5-amino-2-methylpyridine. Finally, the amino group is converted to a bromine atom through a Sandmeyer-type reaction, which involves diazotization with a nitrite (B80452) source in the presence of an acid, followed by reaction with a bromide source, to yield the target 5-bromo-2-methylpyridine. google.com

Once 5-bromo-2-methylpyridine is obtained, the final step is the oxidation of the 2-methyl group. Strong oxidizing agents are typically required for this transformation. A common reagent for the oxidation of alkyl groups on aromatic rings is potassium permanganate (B83412) (KMnO₄). This reaction is often performed in an aqueous solution, and careful control of reaction conditions such as temperature and stoichiometry is necessary to achieve a good yield and prevent over-oxidation or side reactions. chemicalbook.com Another oxidation system that has been explored for the selective oxidation of a methyl group on a lutidine ring (dimethylpyridine) is hydrogen peroxide in concentrated sulfuric acid, which is noted to have improved selectivity over potassium permanganate. google.com

Multistep syntheses are fundamental to creating complex molecules like this compound from simpler, readily available starting materials. These routes rely on a sequence of reactions that modify or interchange functional groups. fiveable.mescribd.com

A prime example is the synthesis of the precursor 5-bromo-2-methylpyridine from 5-nitro-2-chloropyridine, which showcases several key functional group interconversions (FGI): google.com

C-C Bond Formation and Decarboxylation: Diethyl malonate is used to introduce a two-carbon unit that is ultimately converted into a methyl group. The initial condensation is followed by hydrolysis and decarboxylation, a common strategy to convert a halide to a methyl group (Cl → CH(COOEt)₂ → CH₃).

Nitro Group Reduction: The nitro group (-NO₂) is converted into a primary amine (-NH₂) using catalytic hydrogenation. This is a crucial interconversion as the amino group is a versatile intermediate.

Diazotization and Sandmeyer Reaction: The amino group is transformed into a bromine atom. This two-step process involves converting the amine to a diazonium salt (-N₂⁺), which is then displaced by a bromide ion. This sequence (NH₂ → N₂⁺ → Br) is a classic and powerful method for introducing halogens onto an aromatic ring.

Another example of FGI is the esterification of the final product, this compound, to produce its corresponding ethyl ester. This reaction is typically carried out by heating the carboxylic acid in ethanol with a catalytic amount of strong acid, such as sulfuric acid. The use of a phase transfer catalyst like benzyltriethylammonium chloride (BTEAC) has been shown to improve yields and shorten reaction times. guidechem.com This transformation (COOH → COOEt) is often performed to modify the solubility of the compound or to protect the carboxylic acid group during subsequent reaction steps.

The industrial viability of a synthetic route is determined by several factors, including the cost and availability of raw materials, reaction efficiency (yield), process safety, operational simplicity, and the environmental impact of waste generated. google.com Patent literature often highlights efforts to optimize these factors for large-scale production.

The synthesis route for the precursor 5-bromo-2-methylpyridine described from 5-nitro-2-chloropyridine is designed for industrial application. google.com The patent emphasizes its mild reaction conditions, ease of operation, simple post-treatment, and high yield at each step, making it particularly suitable for industrialized production. google.com The use of readily available and relatively inexpensive starting materials like diethyl malonate and 5-nitro-2-chloropyridine contributes to its cost-effectiveness.

In contrast, routes that require expensive reagents, cryogenic temperatures, multiple chromatographic purifications, or generate significant amounts of hazardous waste are generally less viable for industrial-scale synthesis. The choice of an oxidizing agent in the final step (e.g., 5-bromo-2-methylpyridine → this compound) also has significant industrial implications. While potassium permanganate is effective, it produces large quantities of manganese dioxide waste. Alternative oxidation systems, such as those using hydrogen peroxide, are often considered "greener" and more cost-effective as they produce water as the primary byproduct and avoid the formation of solid waste that requires disposal. google.com

Isolation and Purification Techniques for this compound

The isolation and purification of this compound, a solid at room temperature, are critical steps to ensure the final product meets the required purity standards. sigmaaldrich.com The chosen method depends on the scale of the synthesis and the nature of the impurities present.

A common and effective method for isolating carboxylic acids from reaction mixtures is precipitation by pH adjustment . Since this compound is an acidic compound, it is soluble in aqueous base as its carboxylate salt. After the reaction, the mixture can be made basic to dissolve the product and allow for the removal of non-acidic impurities by filtration or extraction. Subsequently, the aqueous solution is acidified (e.g., with HCl or H₂SO₄). As the pH drops, the protonated carboxylic acid becomes less soluble and precipitates out of the solution. The solid product can then be collected by filtration. Patents for the closely related 5-bromonicotinic acid specify isolating the product by adjusting the pH to 2.5-3.0. google.com The collected solid is typically washed with cold water to remove residual salts. google.com

Recrystallization is the most common technique used to purify the crude solid product. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. For 5-bromonicotinic acid, recrystallization from water, ethanol, or isopropyl alcohol has been reported. google.comgoogle.com

For more challenging separations or for obtaining very high purity material, especially on a smaller scale, column chromatography can be employed. In this technique, the crude product is passed through a stationary phase (commonly silica (B1680970) gel) using a liquid mobile phase (eluent). Separation occurs based on the differential adsorption of the compound and its impurities to the stationary phase. While effective, chromatography is often less practical for large-scale industrial production due to the high cost of solvents and the stationary phase. For derivatives of nicotinic acid, flash column chromatography using a mixture of hexane (B92381) and acetone (B3395972) as the eluent has been described. semanticscholar.org

Finally, after isolation and purification, the product is dried to remove any residual solvent. This is typically done under vacuum, sometimes with gentle heating. The purity of the final product can be confirmed using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. sigmaaldrich.comsemanticscholar.org

Chemical Reactivity and Derivatization of 5 Bromo 2 Methylnicotinic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, leading to the formation of esters, amides, and other important derivatives.

Esterification of 5-Bromo-2-methylnicotinic acid is a common transformation that enhances its utility in subsequent reactions by protecting the carboxylic acid or modifying its solubility. The synthesis of its ester derivatives, such as Methyl 5-bromo-2-methylnicotinate, is well-documented. publish.csiro.ausigmaaldrich.combldpharm.com

One established method for preparing esters like this compound ethyl ester involves reacting the parent acid with an excess of anhydrous ethanol (B145695), which acts as both a solvent and a reactant. guidechem.com The reaction is typically catalyzed by concentrated sulfuric acid. guidechem.com To drive the reaction towards the product, the water generated during the reaction is removed by distillation. guidechem.com The use of a phase transfer catalyst, such as benzyltriethylammonium chloride (BTEAC), has been shown to improve reaction efficiency by shortening the reaction time and reducing the amount of acid catalyst needed. guidechem.com Under optimized conditions, including a specific molar ratio of reactants and catalyst at an elevated temperature, yields can be significantly high. guidechem.com

Detailed research findings on the synthesis of a specific ester are presented in the table below:

| Product | Reactants | Catalyst/Reagents | Solvent | Key Conditions | Yield |

| This compound ethyl ester | This compound, Anhydrous ethanol | Concentrated sulfuric acid, BTEAC | Anhydrous ethanol | Reaction temperature of 105°C, removal of water by distillation | 82.6% |

This table summarizes the synthesis of this compound ethyl ester, highlighting the reactants, catalysts, and conditions that lead to a high yield of the product. guidechem.com

The carboxylic acid functionality of this compound readily undergoes amide bond formation to produce a variety of nicotinamide (B372718) derivatives. mdpi.comresearchgate.net This reaction is fundamental in medicinal chemistry for the synthesis of new chemical entities with potential biological activity. mdpi.com

The general procedure for forming these amides involves activating the carboxylic acid. A common method is the conversion of the nicotinic acid to its corresponding acyl chloride. mdpi.com This is typically achieved by treating the acid with a chlorinating agent like oxalyl chloride in a suitable solvent such as dichloromethane (B109758) (CH2Cl2), often with a catalytic amount of dimethylformamide (DMF). mdpi.com The resulting acyl chloride is then reacted with a primary or secondary amine in the presence of a base, such as triethylamine, to yield the desired nicotinamide derivative. mdpi.com

Alternative methods for amide bond formation utilize coupling reagents to facilitate the reaction between the carboxylic acid and the amine without the need to isolate the acyl chloride. Popular coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive intermediate that readily couples with an amine. fishersci.co.uk The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency and reduce side reactions. fishersci.co.uk

A representative synthesis of a nicotinamide derivative is outlined in the table below:

| Starting Material | Reagents | Intermediate | Amine | Product |

| Substituted nicotinic acid | Oxalyl chloride, DMF | Acyl chloride | Substituted thiophen-2-amine | N-(thiophen-2-yl) nicotinamide derivatives |

This table illustrates a common synthetic route for producing N-(thiophen-2-yl) nicotinamide derivatives, starting from a substituted nicotinic acid. mdpi.com

The carboxylic acid group of this compound can be converted to a hydrazide, which then serves as a precursor for the formation of hydrazones and Schiff bases. These compounds are of significant interest due to their diverse biological activities. jmchemsci.comnih.gov

Hydrazones are formed by the reaction of a hydrazine (B178648) derivative with an aldehyde or a ketone. wikipedia.org In the context of this compound, the acid is first converted to its corresponding hydrazide. This hydrazide can then be reacted with various aldehydes or ketones to yield a wide array of hydrazone derivatives. google.com The formation of the hydrazone bond is typically carried out under mild acidic conditions. iosrjournals.org

Schiff bases are structurally similar to hydrazones and are formed from the condensation of a primary amine with an aldehyde or ketone. iosrjournals.org The synthesis of Schiff bases derived from this compound would first involve the conversion of the carboxylic acid to an amine-containing derivative, which can then be reacted with an aldehyde or ketone. For example, a common method involves the condensation of an aniline (B41778) derivative with a substituted benzaldehyde (B42025) in an alcohol medium. recentscientific.com

The general reaction for hydrazone formation is presented below:

| Starting Compound Type | Reactant | Product Class |

| Hydrazine-functionalized peptide | Aldehyde | Hydrazone |

This table shows the general reaction for forming a hydrazone from a hydrazine-functionalized peptide and an aldehyde. nih.gov

Reactions at the Bromine Substituent

The bromine atom on the pyridine (B92270) ring is another key site for chemical modification, enabling the introduction of a wide range of functional groups through substitution and cross-coupling reactions.

The bromine atom on the electron-deficient pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). govtpgcdatia.ac.in This type of reaction allows for the displacement of the bromide ion by various nucleophiles. smolecule.com

The reactivity of the pyridine ring in SNAr reactions is influenced by the electronic effects of its substituents. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in

Examples of nucleophiles that can displace the bromine atom include amines, thiols, and alkoxides. smolecule.com For instance, reaction with phenols can lead to the formation of aryloxy derivatives. nih.gov The reaction conditions for SNAr often involve the use of a base and are carried out in a suitable solvent at elevated temperatures.

The bromine substituent on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgmdpi.com This powerful carbon-carbon bond-forming reaction allows for the coupling of the pyridine ring with a variety of organoboron compounds, including boronic acids and their esters. mdpi.comresearchgate.net

The Suzuki-Miyaura coupling reaction typically involves a palladium catalyst, a base, and a suitable solvent system. mdpi.com A common catalyst is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). mdpi.com The base, such as potassium phosphate (B84403) (K3PO4), plays a crucial role in the catalytic cycle. mdpi.com The reaction is often carried out in a mixture of an organic solvent like 1,4-dioxane (B91453) and water. mdpi.com

These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups on the coupling partners, enabling the synthesis of complex biaryl and heteroaryl structures. mdpi.com This has made the Suzuki-Miyaura coupling of bromo-pyridines a cornerstone in the synthesis of pharmaceuticals and advanced materials. vulcanchem.com

A summary of a typical Suzuki-Miyaura cross-coupling reaction is provided in the table below:

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product Class |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-dioxane/water | Novel pyridine derivatives |

This table outlines the key components of a Suzuki-Miyaura cross-coupling reaction used to synthesize novel pyridine derivatives from a bromo-substituted pyridine. mdpi.com

Formation of Organometallic Intermediates

The bromine atom at the 5-position of this compound is a key functional group for the formation of organometallic intermediates, opening pathways for carbon-carbon bond formation. The most common methods involve halogen-metal exchange, typically through lithiation or the formation of Grignard reagents.

Lithiation: Direct reaction with strong organolithium bases, such as n-butyllithium (n-BuLi), can facilitate bromine-lithium exchange. This process is generally performed at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to generate a highly reactive 5-lithiated intermediate. This intermediate is a potent nucleophile and can react with various electrophiles. For instance, the lithiation of the related compound 3-bromo-2-methylpyridine (B185296) followed by quenching with carbon dioxide (in the form of [¹⁴C]barium carbonate) has been successfully used to synthesize [carboxyl-¹⁴C]-2-methylnicotinic acid, demonstrating the viability of this approach within this molecular framework. researchgate.net Analogous lithiation has also been reported for 5-bromo-2-methoxypyridine (B44785) as a precursor in multi-step syntheses. mdpi.com The acidic proton of the carboxylic acid group must be considered, as it will react with the organolithium reagent. This may necessitate using excess reagent or protecting the carboxylic acid group (e.g., as an ester) prior to lithiation.

Grignard Reagents: The reaction of this compound with magnesium metal can, in principle, yield the corresponding Grignard reagent (a 5-pyridylmagnesium bromide derivative). However, the presence of the acidic carboxylic acid proton complicates this reaction, as it would quench the Grignard reagent upon formation. libretexts.org Therefore, protection of the acid, typically as an ester like this compound ethyl ester, is a prerequisite for successful Grignard reagent formation. guidechem.com The resulting organometallic compound can then be used in reactions with various electrophiles. libretexts.orggoogle.com

Organoboron Compounds: Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, provide another route to functionalize the 5-position via an organometallic intermediate. This process involves the conversion of the bromo-compound into an organoboron derivative, such as a boronic acid or boronic ester. For example, protected 5-bromonicotinic acid has been converted into a boronate ester, which then participates in Suzuki coupling reactions with aryl halides to form new carbon-carbon bonds. nih.gov

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts nucleophilic and basic character, allowing it to undergo reactions such as N-oxidation and quaternization.

N-Oxidation Reactions

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting compound, 5-Bromo-2-methylpyridine (B113479) N-oxide, has confirmed availability, indicating established synthetic routes. bldpharm.com

The formation of the N-oxide has significant consequences for the reactivity of the pyridine ring. It alters the electronic properties, making the positions ortho (2 and 6) and para (4) to the nitrogen more susceptible to nucleophilic attack. Conversely, it deactivates the ring towards electrophilic substitution. This altered reactivity is a valuable tool in synthesis. For example, N-oxidation has been employed as a strategic step in the functionalization of methyl groups on nicotinic acid derivatives. mdpi.com It is also known that while pyridine itself is deactivated towards Friedel-Crafts reactions, the corresponding N-oxide can undergo such reactions. sciencemadness.org

Quaternization Reactions

As a tertiary amine, the pyridine nitrogen in this compound can react with electrophiles, particularly alkyl halides, to form quaternary pyridinium (B92312) salts. rsc.org This reaction, known as quaternization, involves the nitrogen atom acting as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), resulting in a positively charged nitrogen atom. researchgate.net

The formation of such quaternary salts is a known reaction pathway and can sometimes occur as an unintended side reaction during syntheses involving nicotinic acid derivatives if appropriate electrophilic reagents are present. epo.org The quaternization introduces a permanent positive charge, which significantly alters the molecule's physical properties, such as its solubility. This strategy is also used intentionally to create charged derivatives for specific applications, such as the use of N-methyl-nicotinic acid esters to create a charged tag on other molecules for mass spectrometry analysis. researchgate.net

Reactivity in the Context of Positional Isomers and Analogs

The chemical reactivity of this compound is best understood when compared with its positional isomers. The specific placement of the electron-donating methyl group and the electron-withdrawing bromine atom dramatically influences the molecule's electronic and steric properties.

Comparative Reactivity of this compound with Isomers (e.g., 6-Bromo-2-methylnicotinic Acid, 5-Bromo-6-methylnicotinic acid)

The isomers of bromo-methyl-nicotinic acid exhibit distinct reactivity profiles due to the different positions of the substituents on the pyridine ring. Key isomers for comparison include 6-Bromo-2-methylnicotinic acid and 5-Bromo-6-methylnicotinic acid.

This compound: The methyl group at the 2-position and the bromine at the 5-position create a specific electronic environment. The bromine at C-5 is well-positioned for nucleophilic substitution via organometallic intermediates.

6-Bromo-2-methylnicotinic acid: Data for this specific isomer is limited. However, placing the bromine atom at the 6-position (ortho to the nitrogen) would make it highly susceptible to nucleophilic aromatic substitution. The steric hindrance from the adjacent nitrogen could influence its reactions.

5-Bromo-6-methylnicotinic acid: In this isomer, the methyl group is adjacent to the nitrogen. This positioning can influence the nucleophilicity of the nitrogen and provide steric hindrance for reactions at that site. The bromine at C-5 remains in a similar electronic environment as in the parent compound but the directing effects for further substitution would be altered by the C-6 methyl group. sciencemadness.org

6-Bromo-5-methylnicotinic acid: Here, the bromine atom is at the 6-position, adjacent to the pyridine nitrogen. This proximity creates significant steric interactions that can influence the compound's conformation and reactivity. The bromine is activated towards nucleophilic substitution. The methyl group at the 5-position has an electronic influence on the adjacent bromine.

| Property | This compound | 6-Bromo-5-methylnicotinic acid | 5-Bromo-6-methylnicotinic acid |

|---|---|---|---|

| Molecular Formula | C₇H₆BrNO₂ | C₇H₆BrNO₂ | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol chemscene.com | 216.03 g/mol | 216.03 g/mol |

| Key Structural Feature | Br at C-5, CH₃ at C-2 | Br at C-6, CH₃ at C-5 | Br at C-5, CH₃ at C-6 |

| Predicted Reactivity Hotspot | Halogen-metal exchange at C-5 | Nucleophilic substitution at C-6; steric hindrance from Br near N | Halogen-metal exchange at C-5; steric hindrance near N from CH₃ |

Impact of Methyl and Bromine Substituent Positions on Reactivity

The positions of the methyl and bromine substituents are the primary determinants of the molecule's reactivity.

Electronic Effects:

Bromine Atom: As a halogen, bromine exerts a dual electronic effect. It is electron-withdrawing through the inductive (-I) effect, which deactivates the pyridine ring towards electrophilic substitution and increases the acidity of the carboxylic acid group. It also has a weak electron-donating (+M) effect through resonance, which is generally overshadowed by its inductive effect in pyridines.

Methyl Group: The methyl group is electron-donating through the inductive (+I) effect and hyperconjugation. This effect activates the pyridine ring, making it more susceptible to electrophilic attack compared to an unsubstituted ring.

Steric Effects: The position of the substituents also imparts significant steric influence.

In 6-Bromo-5-methylnicotinic acid , the bromine atom is adjacent to the pyridine nitrogen. This creates considerable steric bulk around the nitrogen, potentially hindering reactions like N-oxidation or quaternization.

In 5-Bromo-6-methylnicotinic acid , the methyl group is adjacent to the nitrogen. While less bulky than bromine, it can still provide steric hindrance that affects the accessibility of the nitrogen's lone pair.

In 2-Bromo-6-methoxynicotinic acid , a related analog, the bromine at the 2-position exhibits higher reactivity in certain palladium-catalyzed couplings compared to its 5-bromo isomer, an effect attributed to favorable steric positioning. This highlights how the placement of the halogen relative to the other functional groups is critical for its participation in cross-coupling reactions. The steric environment around the bromine at C-5 in this compound is relatively unhindered, facilitating its involvement in forming organometallic intermediates.

Spectroscopic Characterization Methodologies in Research on 5 Bromo 2 Methylnicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 5-bromo-2-methylnicotinic acid, offering precise insights into its atomic arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The spectrum typically reveals distinct signals for the methyl and aromatic protons. The methyl group protons usually appear as a singlet, while the aromatic protons on the pyridine (B92270) ring exhibit splitting patterns that are influenced by the deshielding effect of the bromine atom. These patterns help confirm the substitution on the pyridine ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of this compound. The spectrum displays characteristic signals for the carbonyl carbon of the carboxylic acid group, the aromatic carbons of the pyridine ring, and the methyl carbon. The chemical shifts of the aromatic carbons are particularly informative, reflecting the electronic effects of the bromine and methyl substituents.

Advanced NMR Techniques for Structural Elucidation of Derivatives

For more complex derivatives of this compound, advanced two-dimensional (2D) NMR techniques are employed for unambiguous structural assignment. ipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons, resolving any ambiguities that may arise from one-dimensional spectra. These methods are particularly useful in determining the precise location of various substituents on the pyridine ring in novel synthetic derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of this compound typically displays a characteristic broad absorption band for the O-H stretch of the carboxylic acid group. Additionally, a strong absorption peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid is observed, generally in the range of 1700 cm⁻¹. Vibrations associated with the C-Br bond can also be identified at lower frequencies, typically around 550 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a characteristic pair of peaks (M⁺ and M+2) of similar intensity. This isotopic signature is a definitive indicator of the presence of a bromine atom in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum is influenced by the π-electron system of the pyridine ring and the electronic effects of the substituents. The presence of the bromine atom and the methyl group can cause shifts in the absorption maxima (λmax) compared to the parent nicotinic acid molecule, offering insights into the electronic structure of the compound.

Computational Chemistry and Theoretical Studies of 5 Bromo 2 Methylnicotinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with high accuracy.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 5-bromo-2-methylnicotinic acid, a process known as geometry optimization. cp2k.org These calculations often utilize basis sets like 6-31G(d) to accurately model the molecule's geometry. The optimized geometry reveals a planar pyridine (B92270) ring, with the carboxylic acid group's orientation relative to the ring being a key conformational feature. Analysis of the electronic structure highlights the distribution of electron density, which is significantly influenced by the electron-withdrawing bromine atom and the electron-donating methyl group on the pyridine ring. This opposition of electronic effects creates a unique chemical environment that impacts the molecule's reactivity and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Value (Å or °) |

| C-Br Bond Length | ~1.88 Å |

| C-N Bond Lengths (in ring) | ~1.33 - 1.34 Å |

| C-C Bond Lengths (in ring) | ~1.39 - 1.40 Å |

| C-C (ring to carboxyl) | ~1.50 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-N-C Bond Angle | ~117° |

| C-C-Br Bond Angle | ~120° |

| O-C=O Bond Angle | ~123° |

| Note: These are typical values and may vary slightly depending on the specific DFT method and basis set used. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations, particularly when combined with methods like the Gauge-Including Atomic Orbital (GIAO) approach, are highly effective in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov For this compound, these predictions can help in the assignment of signals in experimental ¹H and ¹³C NMR spectra. mdpi.com The calculated chemical shifts are sensitive to the electronic environment of each nucleus. nih.gov For instance, the bromine atom is expected to cause a downfield shift for adjacent protons, while the methyl group would have an opposing effect. The predicted ¹³C NMR spectrum would show the carbonyl carbon of the carboxylic acid at a characteristic downfield position. The accuracy of these predictions can be further improved by considering solvent effects. nih.govarxiv.org

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (position 4) | ~7.7 | 7.71 |

| H (position 6) | ~8.2 | 8.15 |

| CH₃ | ~2.3 | 2.16 |

| C (carbonyl) | ~177 | 177.62 |

| C-Br | ~145 | 143-150 |

| Note: Predicted values are approximate and depend on the computational method. Experimental values are for a related compound, 6-bromo-5-methylnicotinic acid, and may differ slightly. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability; a larger gap suggests higher stability and lower reactivity. mdpi.compmf.unsa.ba For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, while the LUMO will be on the electron-deficient sites. The HOMO-LUMO gap can be calculated using DFT, and this value is important for predicting the molecule's behavior in chemical reactions. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

| Note: These are estimated values for a substituted pyridine derivative and can vary based on the specific DFT functional and basis set employed. |

Molecular Dynamics (MD) Simulations and WaterMap Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govarxiv.org These simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules.

WaterMap analysis, a tool often used in conjunction with MD simulations, helps to identify the location and thermodynamic properties of water molecules in a protein's binding site. lib4ri.chschrodinger.comnih.gov While not directly applied to this compound in the provided context, this technique could be used to understand how the molecule might displace water molecules upon binding to a biological target, which is a critical aspect of ligand-receptor interactions. lib4ri.ch

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of nicotinic acid, QSAR studies have been employed to understand how different substituents on the pyridine ring affect their binding affinity to nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net Such studies have shown that both the electronic properties and the size of the substituent at the 6-position of the pyridine ring can influence binding affinity. researchgate.net While a specific QSAR study on this compound derivatives was not found, the principles of QSAR could be applied to a series of its analogs to guide the design of more potent compounds.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jetir.orgjscimedcentral.com This method is widely used in drug design to predict how a ligand, such as this compound, might interact with a protein's binding site. japsonline.comcsfarmacie.cz The process involves placing the ligand in various conformations and orientations within the receptor's active site and calculating a scoring function to estimate the binding affinity. jscimedcentral.com For this compound, docking studies could reveal potential hydrogen bonding interactions involving the carboxylic acid group and the pyridine nitrogen, as well as halogen bonding involving the bromine atom. japsonline.com The results of docking simulations can provide valuable hypotheses about the binding mode of the molecule, which can then be tested experimentally. nih.gov

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.comnih.gov It provides insights into a molecule's reactivity, intermolecular interactions, and the behavior of its functional groups. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. nih.gov The map is color-coded to represent different potential values: regions with a negative potential, which are rich in electrons and attractive to electrophiles, are typically colored red, while areas with a positive potential, indicating electron deficiency and a propensity for nucleophilic attack, are colored blue. mdpi.comresearchgate.net Neutral regions are often depicted in green or yellow. mdpi.commdpi.com

While specific computational studies detailing the ESP map of this compound are not extensively available in the public domain, its features can be predicted based on the known electronic effects of its constituent functional groups on the pyridine ring. The molecule's structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a carboxylic acid group, suggests a complex and informative ESP map.

The primary determinants of the electrostatic potential distribution on this compound are:

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electronegative and typically represents a region of high electron density, making it a primary site for hydrogen bonding and protonation. nih.govlibretexts.org This region is expected to exhibit a significant negative electrostatic potential. libretexts.org

The Carboxylic Acid Group: This group possesses two electronegative oxygen atoms, which will create a strongly negative potential region, particularly around the carbonyl oxygen. jocpr.com The acidic proton of the hydroxyl group, in contrast, will be a site of positive potential.

The Bromine Atom: As an electron-withdrawing group, the bromine atom will influence the electron density of the pyridine ring through inductive effects. Halogen atoms on aromatic rings can exhibit a phenomenon known as the "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can participate in halogen bonding.

The Methyl Group: The methyl group is generally considered to be weakly electron-donating, which would slightly increase the electron density on the adjacent carbon atom of the pyridine ring. acs.org

Based on these principles, the ESP map of this compound is anticipated to show distinct regions of varying potential. The most negative potential (red/yellow) is expected to be localized around the pyridine nitrogen and the oxygen atoms of the carboxylic acid group, identifying these as the most likely sites for electrophilic attack or interaction with Lewis acids. jocpr.com Conversely, the most positive potential (blue) will likely be found on the hydrogen atom of the carboxylic acid, making it the most acidic proton. The hydrogen atoms of the methyl group will also exhibit a positive potential. The pyridine ring itself will display a more complex potential distribution due to the competing electronic effects of the bromo and methyl substituents.

The following table provides a qualitative summary of the expected electrostatic potential characteristics for different regions of the this compound molecule.

| Molecular Region | Substituent Effect | Expected Electrostatic Potential | Implication for Reactivity |

| Pyridine Nitrogen Atom | Inherently electronegative | Strongly Negative | Site for protonation and hydrogen bonding. nih.govlibretexts.org |

| Carboxylic Acid (Oxygen atoms) | Electronegative oxygen atoms | Strongly Negative | Interaction with electrophiles and metal cations. jocpr.com |

| Carboxylic Acid (Hydrogen atom) | Acidic proton | Strongly Positive | Site of deprotonation. |

| Bromine Atom | Electron-withdrawing, potential for sigma-hole | Locally Positive (sigma-hole), otherwise negative | Potential for halogen bonding interactions. |

| Methyl Group (Hydrogen atoms) | Weakly electron-donating | Positive | Potential for weak hydrogen bonding. |

| Pyridine Ring | Influenced by bromo and methyl groups | Varied, generally less negative than unsubstituted pyridine | Modulated reactivity towards electrophilic and nucleophilic reagents. |

Medicinal Chemistry and Pharmacological Research Applications

Investigation as a Key Intermediate in Pharmaceutical Synthesis

The strategic placement of the bromine atom and the methyl group on the pyridine (B92270) ring of 5-Bromo-2-methylnicotinic acid provides reactive sites for further chemical modifications, making it a valuable precursor in multi-step synthetic pathways.

Precursors for Anti-allergic Agents (e.g., Rupatadine (B1662895) Synthesis)

This compound is a crucial starting material in some synthetic routes for rupatadine, a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis. google.comnih.gov While several synthesis methods for rupatadine exist, those involving nicotinic acid derivatives are notable. quickcompany.inchinjmap.compatsnap.comnewdrugapprovals.orggoogle.com

Building Block for HIV-1 Integrase Strand Transfer Inhibitors

The development of effective antiretroviral therapies is a cornerstone of HIV management, and integrase strand transfer inhibitors (INSTIs) are a key class of drugs in this arsenal. nih.govnih.gov Research into novel INSTIs has identified pyridine-containing structures as promising scaffolds.

Specifically, derivatives of 5-bromonicotinic acid have been utilized in the synthesis of complex polycyclic compounds with potent anti-HIV activity. For example, methyl 5-bromo-2-chloronicotinate has been used as a starting material in the synthesis of tetracyclic lactams that exhibit exceptional antiviral activity against HIV-1. mdpi.com The synthesis involves a Negishi coupling followed by reduction to a key hydroxymethyl pyridine intermediate. mdpi.com This underscores the utility of brominated nicotinic acid derivatives as building blocks for creating the complex molecular architectures required for potent HIV-1 integrase inhibition.

In a related synthesis, 3-benzyloxy-5-bromo-2-methyl-pyridine-4-ol, a derivative of this compound, was prepared and utilized in the synthesis of polycyclic carbamoylpyridone derivatives with HIV integrase inhibitory activity. google.comgoogleapis.com

Derivatives with Potential Biological Activities

Beyond its role as a synthetic intermediate, derivatives of this compound have been investigated for their own intrinsic biological activities.

Anti-inflammatory and Analgesic Properties

Derivatives of nicotinic acid have a history of investigation for their anti-inflammatory and analgesic effects. drugbank.comgoogle.com Studies on 2-substituted phenyl derivatives of nicotinic acid have identified compounds with significant anti-inflammatory and analgesic activities, comparable to the reference drug mefenamic acid. researchgate.net Specifically, compounds with a 2-bromophenyl substituent showed notable activity. researchgate.net

Research has also indicated that nicotinic acid itself possesses anti-inflammatory properties. nih.gov While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively detailed in the provided results, the broader class of nicotinic acid derivatives shows clear potential in this area. For example, methyl 4-chloro-6-methylnicotinate, another nicotinic acid derivative, is recognized for its anti-inflammatory and analgesic properties. lookchem.com

| Compound/Derivative Class | Property Investigated | Key Findings |

| 2-Substituted phenyl derivatives of nicotinic acid | Anti-inflammatory and Analgesic | Compounds with a 2-bromophenyl substituent showed distinctive activity. researchgate.net |

| Nicotinic Acid | Anti-inflammatory | Established anti-inflammatory properties. nih.gov |

| Methyl 4-chloro-6-methylnicotinate | Anti-inflammatory and Analgesic | Recognized for these properties. lookchem.com |

Antimicrobial Activity (e.g., Antibacterial, Antimycobacterial)

Derivatives of the 2-methyl nicotinic acid core structure have been a subject of investigation for their potential as antimicrobial agents. Research into 2-methyl nicotinamide (B372718) derivatives has demonstrated their antibacterial efficacy. Specifically, certain synthesized nicotinamide derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net For instance, nicotinamide derivative 9B exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both S. aureus and B. subtilis. researchgate.net Other derivatives in the same series also showed antibacterial resistance at 64 µg/mL against these Gram-positive strains. researchgate.net

While these studies establish the importance of the 2-methyl nicotinamide scaffold, research specifically detailing the impact of the 5-bromo substitution on the antimicrobial properties of these derivatives is less common. However, the broader class of halogenated nicotinic acids and related heterocyclic compounds is known to possess antimicrobial properties. For example, research on other brominated compounds, such as derivatives of 5,6-dibromonicotinic acid and 2-bromo-6-methylisonicotinic acid, indicates their potential as antibacterial agents. nih.govsmolecule.com Similarly, derivatives of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] have shown activity against Gram-positive bacteria. nih.gov

Furthermore, studies on esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid, derived from the antitubercular drug isoniazid, have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. mdpi.com This highlights the potential of the wider nicotinic acid class in developing antimycobacterial agents. While direct evidence for this compound derivatives in this specific context is limited, the established activity of the core structure and related brominated compounds suggests a promising area for future investigation.

Enzyme Inhibition Studies (e.g., EGFR Tyrosine Kinase, α-glucosidase, urease, HCV NS5B Polymerase)

The this compound scaffold has been utilized in the design of various enzyme inhibitors, demonstrating its versatility in targeting a range of biological pathways.

α-Glucosidase and Urease Inhibition

A notable area of research involves the development of dual inhibitors for α-glucosidase and urease. 5-Bromo-2-aryl benzimidazole (B57391) derivatives have been identified as potent, non-cytotoxic dual inhibitors of these enzymes. nih.gov This is significant as α-glucosidase inhibitors are used in the management of type 2 diabetes, while urease inhibitors have potential in treating infections caused by urease-producing bacteria like Helicobacter pylori. nih.govnih.gov In one study, several 5-bromo-2-aryl benzimidazole derivatives showed more potent urease inhibition than the standard, thiourea, with IC50 values as low as 8.15 µM. nih.gov These same compounds had previously demonstrated promising α-glucosidase inhibitory activity. nih.gov The development of such dual-action agents from a brominated scaffold highlights a key therapeutic application.

HCV NS5B Polymerase Inhibition

The 2-methyl nicotinic acid scaffold has been identified as a key component in the development of inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication. nih.gov Pyridine carboxamide-based inhibitors incorporating this scaffold have been optimized to yield compounds with potent biochemical (IC50 = 0.014 µM) and cell-based HCV replicon potency (EC50 = 0.7 µM). nih.gov These inhibitors have been characterized as palm site binders to the HCV polymerase. nih.gov While these studies establish the importance of the 2-methyl nicotinic acid core, the specific contribution of a 5-bromo substitution to this inhibitory activity is an area for further detailed investigation. Virtual screening studies continue to identify new scaffolds for NS5B polymerase inhibitors, indicating an active field of research. nih.govotavachemicals.complos.org

EGFR Tyrosine Kinase Inhibition

While the quinazoline (B50416) core is common in many Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, there is less direct evidence linking this compound derivatives to this target. nih.govnih.gov However, research into other brominated heterocyclic structures, such as 5-bromoindole-2-carboxylic acid oxadiazole derivatives, has shown favorable binding to the EGFR tyrosine kinase domain in molecular docking studies, suggesting the potential utility of bromo-substituted heterocycles in this context. researchgate.net

Neurological Effects and Interactions with Receptors (e.g., Nicotinic Acetylcholine (B1216132) Receptors, Cannabinoid Receptors)

Derivatives of this compound and related structures have shown potential for interacting with key receptors in the central nervous system.

Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of nicotinic acid derivatives to nicotine (B1678760) suggests a potential for interaction with nicotinic acetylcholine receptors (nAChRs). smolecule.com These receptors are implicated in a variety of neurological processes and are targets for conditions like Alzheimer's disease. nih.gov While direct studies on this compound derivatives are not abundant, research on related compounds provides insights. For example, 5,6-dibromonicotinic acid has been studied for its binding affinity and activity at nAChRs. smolecule.com A European patent application also describes the use of this compound in the synthesis of compounds that are allosteric modulators of the M4 muscarinic acetylcholine receptor. epo.org

Cannabinoid Receptors (CB1 and CB2)

More direct evidence for neurological activity comes from studies on cannabinoid receptors. A synthesized derivative, N-cycloheptyl-1,2-dihydro-5-bromo-1-(4-fluorobenzyl)-6-methyl-2-oxo-pyridine-3-carboxamide, which shares a brominated methyl-pyridine core, has been investigated as a positive allosteric modulator of both CB1 and CB2 receptors. mdpi.comresearchgate.net Positive allosteric modulators are of interest as they can enhance the therapeutic effects of orthosteric agonists while potentially having a better side-effect profile. unimi.it This line of research suggests a promising avenue for the development of novel therapeutics for neurodegenerative disorders based on this chemical scaffold. unimi.it

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by their chemical structure. While comprehensive SAR studies specifically for this scaffold are not extensively published, analysis of the available data from various biological investigations provides valuable insights.

For instance, in the context of urease inhibition by 5-bromo-2-aryl benzimidazoles, the nature and position of substituents on the aryl ring play a crucial role in determining the inhibitory potency. nih.gov This indicates that modifications at this position can be systematically explored to optimize activity.

In the development of HCV NS5B polymerase inhibitors based on the 2-methyl nicotinic acid scaffold, substitutions on the nicotinic acid ring itself were surveyed to establish SAR and improve potency. nih.gov This highlights the importance of the substitution pattern on the core heterocyclic ring.

Furthermore, research on related pyridine derivatives has shown that the position of functional groups, such as a trifluoromethyl group, can significantly affect biological activity, for example, by enhancing inhibitory effects on serotonin (B10506) uptake. The presence and position of the bromine atom on the nicotinic acid ring, as seen in various isomers, also lead to distinct properties and reactivity, influencing their applications.

The following table summarizes key SAR observations from related studies:

| Compound Class | Biological Target | Key SAR Findings |

| 5-Bromo-2-aryl benzimidazoles | Urease | The nature and position of substituents on the 2-aryl ring significantly influence inhibitory potency. nih.gov |

| Pyridine Carboxamides | HCV NS5B Polymerase | Substitution patterns on the nicotinic acid ring are critical for optimizing biochemical and cellular potency. nih.gov |

| Pyridine Derivatives | Serotonin Transporter | The position of a trifluoromethyl group affects the inhibitory activity. |

These examples underscore the importance of systematic structural modifications to the this compound scaffold to fine-tune the pharmacological properties of its derivatives for specific therapeutic targets.

Preclinical Research and Therapeutic Potential

The diverse biological activities demonstrated by derivatives of this compound in various in vitro studies highlight their significant therapeutic potential. The preclinical research landscape for these compounds is broad, spanning antimicrobial, anti-enzymatic, and neurological applications.

The potential for developing novel antibacterial and antimycobacterial agents from this scaffold is supported by the activity of related 2-methyl nicotinamide derivatives. researchgate.netresearchgate.net The dual inhibition of α-glucosidase and urease by 5-bromo-2-aryl benzimidazole derivatives points towards a promising strategy for developing multi-target drugs for diabetes and associated gastrointestinal issues. nih.gov

In the field of virology, the use of the 2-methyl nicotinic acid core in potent HCV NS5B polymerase inhibitors showcases its value in antiviral drug discovery. nih.govscispace.com Further exploration of the 5-bromo substitution in this context could lead to the development of next-generation antiviral agents.

The most direct preclinical evidence of therapeutic potential lies in the neurological space. The development of positive allosteric modulators of cannabinoid receptors based on a related brominated pyridinone structure opens up new possibilities for treating neurodegenerative diseases. mdpi.comresearchgate.net The ability to modulate the endocannabinoid system without the typical side effects of direct agonists is a significant advantage. unimi.itnih.gov

The following table summarizes the preclinical findings and therapeutic potential:

Preclinical Research and Therapeutic Potential of this compound Derivatives| Pharmacological Area | Key Findings | Therapeutic Potential |

|---|---|---|

| Antimicrobial | Derivatives show activity against Gram-positive bacteria. researchgate.netresearchgate.net | Development of new antibacterial agents. |

| Enzyme Inhibition | Dual inhibition of α-glucosidase and urease. nih.gov Potent inhibition of HCV NS5B polymerase. nih.govscispace.com | Treatment of type 2 diabetes and H. pylori infections. Antiviral therapy for Hepatitis C. |

| Neurological | Positive allosteric modulation of cannabinoid receptors (CB1 & CB2). mdpi.comresearchgate.net | Treatment of neurodegenerative disorders. |

Advanced Research Topics and Future Directions for 5 Bromo 2 Methylnicotinic Acid

Development of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The synthesis of 5-Bromo-2-methylnicotinic acid derivatives is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Future research is focused on moving beyond traditional synthetic methods to more sustainable practices.

Key green chemistry approaches being explored include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and often allows for the use of less hazardous solvents compared to conventional heating methods.

Solvent-Free Reactions: Mechanochemical methods, such as grinding reactants together, can eliminate the need for solvents entirely, leading to a dramatic reduction in chemical waste.

Catalysis: The use of highly efficient catalysts, including biocatalysts or transition metal catalysts for cross-coupling reactions like the Suzuki-Miyaura coupling, can lead to cleaner and more atom-economical processes. For instance, palladium-catalyzed couplings are instrumental in creating complex derivatives from the bromo-substituted ring.

Visible-Light Photocatalysis: This emerging strategy uses light as a clean energy source to drive chemical reactions, offering a mild and efficient route to complex molecules that avoids harsh reagents.

By integrating these methodologies, chemists can produce derivatives of this compound in a more environmentally responsible and economically viable manner.

Exploration of New Biological Targets and Mechanisms of Action

Derivatives of this compound are being investigated for a wide array of therapeutic applications, driven by the discovery of their interactions with novel biological targets. The core structure provides a foundation for designing molecules with high specificity and potency against various diseases.

Antitumor Activity: A notable area of research involves the synthesis of 5-bromo-7-azaindolin-2-one derivatives, which act as potential antitumor agents. researchgate.net These compounds have been evaluated in vitro against several human cancer cell lines, with some derivatives demonstrating significantly greater potency than existing drugs like Sunitinib. researchgate.net The mechanism is believed to involve the inhibition of key protein kinases crucial for cancer cell proliferation and survival. researchgate.net

Antitubercular Agents: In the fight against infectious diseases, researchers have explored analogues of this compound as potential treatments for tuberculosis. One promising approach targets salicylate (B1505791) synthase (MbtI), an enzyme essential for the survival of Mycobacterium tuberculosis but absent in humans. nih.gov Structure-activity relationship (SAR) studies on related furan-based carboxylic acids have shown that specific substitutions on the molecule can lead to potent inhibition of MbtI, offering a new strategy to combat drug-resistant tuberculosis strains. nih.gov

The versatility of the nicotinic acid scaffold suggests that its derivatives could also be developed as kinase inhibitors, GPCR ligands, and enzyme inhibitors for other therapeutic areas. nih.gov

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Prediction of Activity

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process for compounds like this compound. These computational tools can analyze vast datasets to predict the properties of novel molecules, saving significant time and resources.

In silico techniques are now routinely used at the initial stages of drug design to evaluate key characteristics:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a molecule and its biological activity. akjournals.comacs.org For nicotinic acid derivatives, 3D-QSAR models have been successfully used to understand how steric and electronic properties influence binding affinity to specific receptors, such as the α4β2 nicotinic acetylcholine (B1216132) receptor subtype. acs.org

Prediction of Pharmacokinetics and Safety: AI-powered platforms like ADMETlab 2.0 and online tools such as Molinspiration and MolPredictX can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govnih.govresearchgate.net This allows researchers to filter out candidates with poor pharmacokinetic properties or potential toxicity early in the development pipeline. researchgate.netnih.gov

Virtual Screening and Molecular Docking: These computational methods simulate how a potential drug molecule binds to its biological target. This helps in identifying the most promising derivatives for synthesis and experimental testing. mdpi.com For example, docking studies have been used to explore how nicotinic acid derivatives interact with the active sites of enzymes implicated in inflammation or microbial infections. nih.gov

By leveraging AI and ML, scientists can more intelligently design and prioritize derivatives of this compound with a higher probability of success as therapeutic agents.